BenchChemオンラインストアへようこそ!

2-ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Medicinal chemistry Physicochemical profiling Drug design

2-Ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1105234-60-3) is a synthetic small molecule belonging to the pyridazinone-substituted benzenesulfonamide class. It possesses a molecular formula of C₁₈H₂₅N₃O₄S, a molecular weight of 379.5 g/mol, and features a 2-ethoxy-5-isopropyl-disubstituted benzene sulfonamide core linked via a propyl spacer to a 6-oxopyridazin-1(6H)-yl moiety.

Molecular Formula C18H25N3O4S
Molecular Weight 379.48
CAS No. 1105234-60-3
Cat. No. B2736621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
CAS1105234-60-3
Molecular FormulaC18H25N3O4S
Molecular Weight379.48
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCCN2C(=O)C=CC=N2
InChIInChI=1S/C18H25N3O4S/c1-4-25-16-9-8-15(14(2)3)13-17(16)26(23,24)20-11-6-12-21-18(22)7-5-10-19-21/h5,7-10,13-14,20H,4,6,11-12H2,1-3H3
InChIKeyMLAPYDHTCSRSRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1105234-60-3): Physicochemical Profile and Research-Grade Specification


2-Ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1105234-60-3) is a synthetic small molecule belonging to the pyridazinone-substituted benzenesulfonamide class. It possesses a molecular formula of C₁₈H₂₅N₃O₄S, a molecular weight of 379.5 g/mol, and features a 2-ethoxy-5-isopropyl-disubstituted benzene sulfonamide core linked via a propyl spacer to a 6-oxopyridazin-1(6H)-yl moiety . Computed properties include 1 hydrogen bond donor, 6 hydrogen bond acceptors, 9 rotatable bonds, and a topological complexity score of 625 [1]. The compound is catalogued in several research chemical collections and is associated with the patent family covering benzenesulfonamide-based TACE/ADAM inhibitors, although its specific biological activity data remain unpublished in the peer-reviewed literature [1][2].

Why Generic Substitution of 2-Ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide Is Not Supported by Existing Evidence


Within the pyridazinone-benzenesulfonamide chemical space, subtle variations in the substitution pattern of the benzene ring profoundly alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility, which in turn can modulate target engagement and selectivity profiles [1]. The 2-ethoxy-5-isopropyl substitution found in CAS 1105234-60-3 generates a steric and electronic environment distinct from the more common 4-substituted or 2,4,5-trimethyl analogs found in vendor catalogues. Without head-to-head comparative pharmacological data, a researcher cannot assume that a simpler or cheaper analog—such as 2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1105233-98-4)—will reproduce the same binding pose, metabolic stability, or off-target profile . The absence of publicly disclosed bioactivity data for this compound means that any procurement decision must be justified by structural differentiation and the specific research hypothesis under investigation, rather than by a presumption of class-level interchangeability.

Quantitative Differentiation Evidence for 2-Ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide


Physicochemical Differentiation vs. 2,4,5-Trimethyl Analog: Hydrogen Bonding and Rotatable Bond Count

Compared to the closely related analog 2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1105233-98-4), the target compound replaces two aryl methyl groups with an ethoxy substituent at the 2-position and an isopropyl group at the 5-position. This increases the hydrogen bond acceptor count from 5 to 6, raises the molecular weight from 335.4 to 379.5 g/mol, and extends the rotatable bond count from 7 to 9, thereby altering both polarity and conformational entropy [1]. No direct bioactivity comparison is available, but the increase in heteroatom content and flexibility is expected to influence membrane permeability and target binding kinetics based on class-level SAR established for pyridazinone-benzenesulfonamide carbonic anhydrase inhibitors [2].

Medicinal chemistry Physicochemical profiling Drug design

Lipophilicity and Steric Bulk Differentiation vs. 4-Methyl Analog

The target compound bears a 2-ethoxy-5-isopropyl substitution on the benzene ring, whereas the simpler analog 4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1203235-43-1) carries only a single para-methyl group. The 2-ethoxy group introduces an oxygen atom in the ortho position capable of intramolecular hydrogen bonding with the sulfonamide NH, potentially stabilizing a pseudocyclic conformation, while the 5-isopropyl group provides greater steric hindrance than the 4-methyl group . The estimated logP difference is approximately +1.5 log units (based on fragment-based calculation), although experimentally measured logP/distribution coefficients are not publicly available for either compound [1]. This lipophilicity difference is sufficient to alter tissue distribution and plasma protein binding in vivo, as demonstrated for other sulfonamide series [2].

Lipophilicity SAR ADME prediction

Absence of Direct Head-to-Head Biological Activity Data: A Critical Procurement Consideration

A systematic search of PubMed, BindingDB, ChEMBL, and the patent literature (as of May 2026) found no publicly reported IC₅₀, Kᵢ, EC₅₀, or target engagement data for CAS 1105234-60-3 [1]. In contrast, multiple closely related pyridazinone-benzenesulfonamide analogs have published inhibition constants against human carbonic anhydrase isoforms (hCA I, II, IX, XII) and monoamine oxidase (MAO-A/B), with Kᵢ values ranging from 0.5 nM to >10 µM depending on substitution [2]. The absence of bioactivity data for this specific compound means that any claim of superior potency, selectivity, or ADME properties relative to analogs cannot be substantiated with quantitative evidence. Researchers must weigh this data gap when selecting between this compound and structurally characterized analogs with established activity profiles.

Data transparency Research tool selection Risk assessment

Evidence-Supported Application Scenarios for 2-Ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide


Fragment-Based or Structure-Based Drug Design Requiring Orthogonal Hydrogen-Bonding Functionality

The increased hydrogen bond acceptor count (6 vs. 5) and the presence of the ortho-ethoxy group in CAS 1105234-60-3 introduce the potential for intramolecular hydrogen bonding and unique binding interactions that are absent in simpler 2,4,5-trimethyl or 4-methyl analogs [1]. This makes the compound a candidate for fragment-based screening campaigns where subtle differences in hydrogen-bonding topography are being explored to achieve selectivity against closely related enzyme isoforms, such as carbonic anhydrase IX versus II [2].

Physicochemical Probe Compound for Structure-Activity Relationship (SAR) Studies on ADME Properties

The combined 2-ethoxy-5-isopropyl substitution pattern produces a computed lipophilicity shift of approximately +1.5 log units relative to monomethyl analogs, along with increased rotatable bond count and molecular weight [1]. These physicochemical changes are well-suited for systematic SAR investigations aimed at disentangling the contributions of lipophilicity, flexibility, and hydrogen-bonding capacity to membrane permeability and metabolic stability, even in the absence of pre-existing target engagement data [2].

Pharmacological Exploration of the TACE/ADAM Protease Family Based on Patent Genealogy

Although direct bioactivity data are not publicly available, the compound's inclusion in the patent genealogy surrounding benzenesulfonamide-based TACE (ADAM17) and ADAM33 inhibitors [1] suggests that it may have been designed as part of a medicinal chemistry campaign targeting zinc-dependent metalloproteases. Researchers investigating the ADAM protease family could use this compound as a structurally distinct comparator to more fully characterized TACE inhibitors, provided that in-house biochemical profiling is undertaken to establish its activity and selectivity profile.

Negative Control or Selectivity Counter-Screen Compound for Pyridazinone-Benzenesulfonamide Series

Given the absence of published target inhibition data for CAS 1105234-60-3 [1], the compound may serve as a structurally matched negative control or selectivity counter-screen tool in assays where other pyridazinone-benzenesulfonamides demonstrate potent activity (e.g., hCA IX inhibition [2]). Its distinct substitution pattern may confer a different selectivity fingerprint, making it valuable for confirming on-target versus off-target effects in cellular or biochemical assays.

Quote Request

Request a Quote for 2-ethoxy-5-isopropyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.